4,4,4-Trifluorobutane-1-sulfonamide
Overview
Description
4,4,4-Trifluorobutane-1-sulfonamide, also known as TfNBn, is an organic compound that belongs to the class of sulfonamides. It has a CAS Number of 1427379-30-3 and a molecular weight of 191.17 . It is typically stored at a temperature of 4 degrees Celsius .
Molecular Structure Analysis
The molecular formula of this compound is C4H8F3NO2S . The InChI code is 1S/C4H8F3NO2S/c5-4(6,7)2-1-3-11(8,9)10/h1-3H2,(H2,8,9,10) .Scientific Research Applications
Atmospheric Chemistry and Environmental Impact
4,4,4-Trifluorobutane-1-sulfonamide and its derivatives are studied for their atmospheric chemistry and environmental impact. One study focused on the gas-phase reaction of N-methyl perfluorobutane sulfonamidoethanol with OH radicals, revealing an atmospheric lifetime of approximately 2 days. Degradation products such as N-methyl perfluorobutane sulfonamide and various acids were identified, highlighting the compound's environmental relevance and potential contribution to perfluorinated contamination (D’eon, Hurley, Wallington, & Mabury, 2006).
Biotransformation in Agriculture
The compound's biotransformation behavior in agricultural contexts has been explored. For instance, perfluorooctane sulfonamide, a similar compound, was found to undergo biodegradation in soil and could be taken up and metabolized by wheat and earthworms. This study sheds light on the different degradation mechanisms of the compound in various environmental matrices, including plants (Zhao et al., 2018).
Fire Fighting Foam Surfactant
The use of this compound derivatives in fire-fighting foams, such as Forafac®1157, has been studied. The metabolic pathways of these compounds in marine organisms and their transformation under UV-light induced photolysis were investigated, revealing various metabolites and transformation products. This highlights the environmental persistence and potential toxicological effects of such surfactants (Moe et al., 2012).
Chemical Properties and Reactions
Studies have also focused on the unique chemical properties of sulfonamides like this compound. For example, unusually high rotational barriers about S-N bonds in nonafluorobutane-1-sulfonamides were observed, which provides insights into the electronic nature of these compounds and their potential applications in chemical synthesis (Lyapkalo et al., 2002).
Polymer Composite Single-Ion Conductors
In the field of energy storage, lithium bis(trifluoromethane) sulfonamide, a related compound, has been identified as a promising electrolyte salt in lithium batteries. Its use in polymer composite single-ion conductors was explored, highlighting its potential in improving the efficiency and safety of lithium batteries (Zhao et al., 2015).
Mechanism of Action
While the specific mechanism of action for 4,4,4-Trifluorobutane-1-sulfonamide is not available, sulfonamides in general are known to inhibit the synthesis of folic acid in bacteria, which is essential for the production of DNA .
It has a molecular weight of 191.17 . More specific physical and chemical properties such as vapor pressure and Henry’s Law constants are often estimated using predictive mathematical techniques .
Safety and Hazards
The compound is associated with several hazard statements including H302, H315, H319, and H335 . These indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Properties
IUPAC Name |
4,4,4-trifluorobutane-1-sulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8F3NO2S/c5-4(6,7)2-1-3-11(8,9)10/h1-3H2,(H2,8,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIAVJFAEJPKNJB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(F)(F)F)CS(=O)(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8F3NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1427379-30-3 | |
Record name | 4,4,4-trifluorobutane-1-sulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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